molecular formula C20H15Cl2N3O2S B2372811 (Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide CAS No. 797765-81-2

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide

Cat. No. B2372811
CAS RN: 797765-81-2
M. Wt: 432.32
InChI Key: KUKNEFFHONZWTN-ZHZULCJRSA-N
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Description

The compound is a complex organic molecule. It contains a cyano group (-CN), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), a phenyl group (a six-membered carbon ring), and an acetamide group (an acetyl group bound to an amide). The presence of the dichlorobenzyl group suggests that the compound might have some halogenated properties .

Scientific Research Applications

Treatment of Various Disorders

Imidazoline derivatives, which include compounds similar to the one , have shown potential therapeutic efficacy in the treatment of a variety of disorders. These include anthelmintics, antifungal, anticancer, hypertension, and hyperglycemia, as well as Parkinson’s and Alzheimer’s diseases .

Organocatalysts

Chiral imidazolines, which are similar to the compound , are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules .

Modulation of α 2-Adrenergic Receptors

Imidazoline-embedded compounds, such as the one , have been realized in patents as antipain agents. Their functions proceed via the modulation of α 2-adrenergic receptors .

Synthesis of Natural Products and Biologically Active Molecules

The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in the organic synthesis of natural products and biologically active molecules .

Peptide Mimics

2-Oxo-1,2-dihydropyridines fragments, which are part of the compound , are widely used as peptide mimics. These can generate similar physiological activity with peptides .

Synthesis of Organocatalysts and Metal Complexation Ligands

1,2-diamine can be obtained via hydrolysis of imidazolines, which are similar to the compound . The 1,2-diamines reveal importance for the metal complexation ligands and synthesis of organocatalysts .

properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-24-18(26)14(11-23)20-25(13-7-3-2-4-8-13)19(27)16(28-20)10-12-6-5-9-15(21)17(12)22/h2-9,16H,10H2,1H3,(H,24,26)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKNEFFHONZWTN-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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